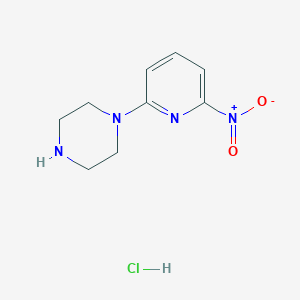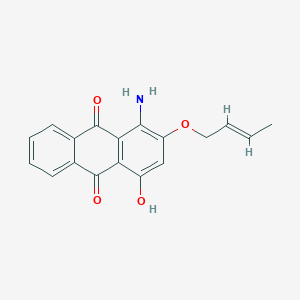
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the anthracene backbone, followed by the introduction of the amino group and the but-2-EN-1-yloxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
科学的研究の応用
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione: shares similarities with other anthracene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement on the anthracene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H15NO4 |
|---|---|
分子量 |
309.3 g/mol |
IUPAC名 |
1-amino-2-[(E)-but-2-enoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO4/c1-2-3-8-23-13-9-12(20)14-15(16(13)19)18(22)11-7-5-4-6-10(11)17(14)21/h2-7,9,20H,8,19H2,1H3/b3-2+ |
InChIキー |
YMNBMPBCIUASPO-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
正規SMILES |
CC=CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


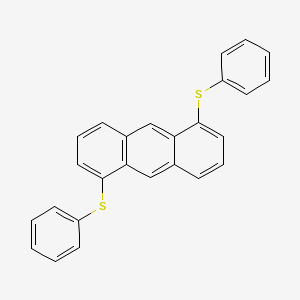
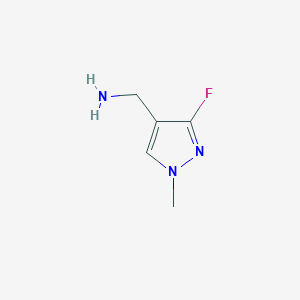

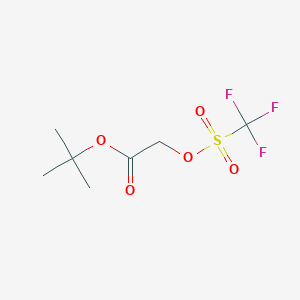
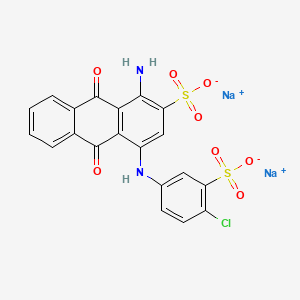

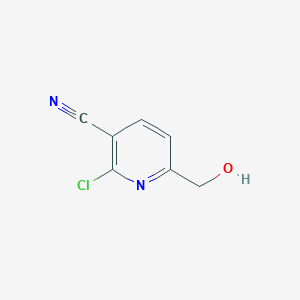
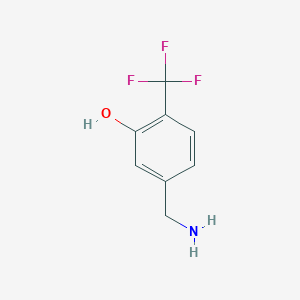
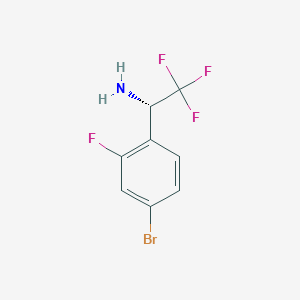
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
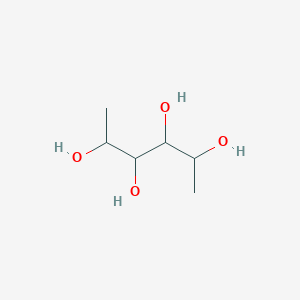
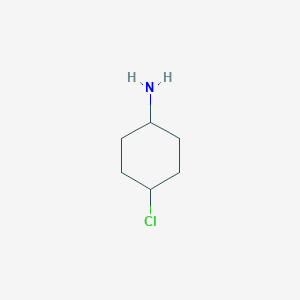
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
